Methyl 8-bromo-6-chloroquinoline-2-carboxylate
CAS No.:
Cat. No.: VC12031531
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrClNO2 |
|---|---|
| Molecular Weight | 300.53 g/mol |
| IUPAC Name | methyl 8-bromo-6-chloroquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C11H7BrClNO2/c1-16-11(15)9-3-2-6-4-7(13)5-8(12)10(6)14-9/h2-5H,1H3 |
| Standard InChI Key | OWQSTGSIZJLGNP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=C(C=C(C=C2C=C1)Cl)Br |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core structure derives from quinoline, a heterocyclic aromatic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
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Bromine at position 8 (electron-withdrawing, meta-directing).
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Chlorine at position 6 (electron-withdrawing, ortho/para-directing).
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Methyl ester at position 2 (carboxylate derivative enhancing solubility and reactivity).
The molecular formula is inferred as C₁₁H₇BrClNO₂, with a molecular weight of 300.54 g/mol, based on analogous quinoline esters.
Table 1: Comparative Analysis of Halogenated Quinoline Derivatives
| Compound | Molecular Formula | Substituent Positions | Key Properties |
|---|---|---|---|
| Methyl 8-bromo-6-chloroquinoline-2-carboxylate | C₁₁H₇BrClNO₂ | 8-Br, 6-Cl, 2-COOCH₃ | High polarity, moderate LogP |
| Methyl 3-bromo-4-chloroquinoline-2-carboxylate | C₁₁H₇BrClNO₂ | 3-Br, 4-Cl, 2-COOCH₃ | Boiling point: ~389°C |
| 8-Bromo-6-chloroquinoline-2-carboxylic acid | C₁₀H₅BrClNO₂ | 8-Br, 6-Cl, 2-COOH | pKa ~3.5 (carboxylic acid) |
The distinct substitution pattern of methyl 8-bromo-6-chloroquinoline-2-carboxylate influences its electronic properties, with bromine and chlorine creating regions of electron deficiency that facilitate nucleophilic substitution and cross-coupling reactions .
Synthesis and Reaction Pathways
Halogenation Strategies
Synthesis typically involves sequential halogenation and esterification steps:
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Bromination: Electrophilic bromination of quinoline at position 8 using or in the presence of Lewis acids like .
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Chlorination: Directed chlorination at position 6 via radical pathways or using under controlled conditions.
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Esterification: Introduction of the methyl ester group via Fischer esterification or coupling reactions with methyl halides.
Key Reaction Conditions
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Temperature: Bromination and chlorination require temperatures between 0–50°C to minimize side reactions.
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Catalysts: Palladium(0) or copper(I) catalysts enhance regioselectivity in cross-coupling reactions .
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity.
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Spectroscopy:
Applications in Scientific Research
Medicinal Chemistry
Quinoline derivatives are explored for their:
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Antimicrobial activity: Halogenation enhances membrane permeability and target binding.
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Anticancer potential: Bromine and chlorine substituents modulate kinase inhibition and apoptosis pathways.
Materials Science
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Coordination complexes: The ester and halogen groups enable chelation with transition metals (e.g., Cu²⁺, Pt²⁺) for catalytic applications.
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Organic electronics: Electron-deficient quinoline cores serve as electron-transport layers in OLEDs.
Future Research Directions
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